3-(2-Carboxythiophene-4-YL)-2-hydroxypyridine
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Overview
Description
3-(2-Carboxythiophene-4-YL)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a thiophene ring bearing a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carboxythiophene-4-YL)-2-hydroxypyridine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Substitution on the Pyridine Ring: The hydroxyl group can be introduced to the pyridine ring via electrophilic aromatic substitution using reagents such as hydroxylamine.
Coupling of Thiophene and Pyridine Rings: The thiophene and pyridine rings can be coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and appropriate boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-Carboxythiophene-4-YL)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2-Carboxythiophene-4-YL)-2-pyridone.
Reduction: Formation of 3-(2-Hydroxymethylthiophene-4-YL)-2-hydroxypyridine.
Substitution: Formation of 3-(2-Carboxythiophene-4-YL)-2-chloropyridine.
Scientific Research Applications
3-(2-Carboxythiophene-4-YL)-2-hydroxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(2-Carboxythiophene-4-YL)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(2-Carboxythiophene-4-YL)-2-aminopyridine: Similar structure but with an amino group instead of a hydroxyl group.
3-(2-Carboxythiophene-4-YL)-2-methoxypyridine: Similar structure but with a methoxy group instead of a hydroxyl group.
3-(2-Carboxythiophene-4-YL)-2-pyridone: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
3-(2-Carboxythiophene-4-YL)-2-hydroxypyridine is unique due to the presence of both a hydroxyl group and a carboxyl-substituted thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-oxo-1H-pyridin-3-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9-7(2-1-3-11-9)6-4-8(10(13)14)15-5-6/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKNNBBICRMHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682874 |
Source
|
Record name | 4-(2-Oxo-1,2-dihydropyridin-3-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-62-4 |
Source
|
Record name | 4-(2-Oxo-1,2-dihydropyridin-3-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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